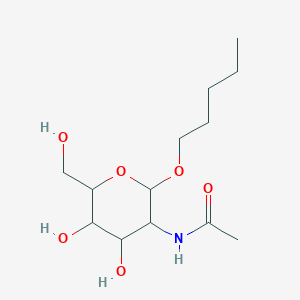

Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Overview

Description

Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a versatile biomedical compound with applications in the research of various ailments . It is identified as N-acetylmuramic acid and showcases notable antibacterial attributes, making it invaluable in the enzymatic assessment of bacterial muramidases . It is also used in proteomics research .

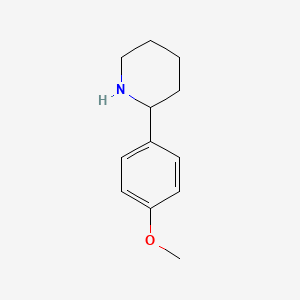

Molecular Structure Analysis

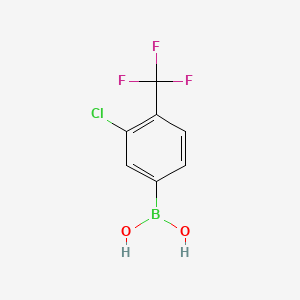

The molecular formula of Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C13H25NO6, and its molecular weight is 291.34 . The structure includes an amyl group (a five-carbon chain), an acetamido group (CONH2), and a deoxy-glucopyranoside group (a six-membered cyclic sugar molecule without an oxygen atom) .Physical And Chemical Properties Analysis

Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 291.34 . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, or solubility.Scientific Research Applications

Proteomics Research

Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is utilized in proteomics research due to its role in protein modification. It’s a derivative of N-acetylglucosamine, which is a component of glycoproteins and glycolipids in cells . This compound is used to study post-translational modifications of proteins, particularly glycosylation patterns that affect protein function and stability.

Antibacterial Studies

This compound has demonstrated antibacterial properties , making it valuable in the study of bacterial infections. It’s used to investigate the enzymatic activity of bacterial muramidases, which are enzymes involved in the metabolism of bacterial cell walls . Understanding these mechanisms can lead to the development of new antibacterial drugs.

Enzyme Activity Assays

In biochemical assays, Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside serves as a substrate for various enzymes, including β-hexosaminidases. These enzymes play a crucial role in the degradation of glycoconjugates, and their activity can be measured using this compound . This is particularly important in diagnosing lysosomal storage diseases like Tay-Sachs disease.

Cell Migration and Proliferation Inhibition

Research has shown that derivatives of this compound can inhibit cell migration, proliferation, and differentiation. This is significant in cancer research, where controlling these cellular processes is crucial for preventing tumor growth and metastasis .

Development of Chemical Attractants

The compound’s structure is similar to pheromones and other chemical signals used by insects. It has been used in the design of larval chemical attractants, aiding in the study of insect behavior and control methods .

Mechanism of Action

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-pentoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO6/c1-3-4-5-6-19-13-10(14-8(2)16)12(18)11(17)9(7-15)20-13/h9-13,15,17-18H,3-7H2,1-2H3,(H,14,16)/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKGSVWAUXDOK-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(pentyloxy)tetrahydro-2H-pyran-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)